molecular formula C12H13IN2O B7777677 1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium iodide

1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium iodide

Cat. No.: B7777677
M. Wt: 328.15 g/mol
InChI Key: GAIPNHNUYFOOMJ-UHFFFAOYSA-M
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Description

1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium iodide is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridinium iodide moiety and a dimethyl-4-oxo-pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium iodide typically involves the reaction of N-(2,6-dimethyl-4-oxopyridin-1-yl)pyridinium salts with various reagents. One common method involves the use of trialkyl phosphites in the presence of sodium iodide, which leads to the formation of regiospecific dihydro-intermediates. These intermediates can be decomposed to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the synthetic routes used in laboratory settings can be scaled up for industrial applications. The key to successful industrial production lies in optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium iodide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium iodide involves its ability to participate in regiospecific reactions. The compound’s structure allows for selective interactions with various reagents, leading to the formation of specific products. The molecular targets and pathways involved in these reactions are primarily related to the pyridinium and pyridinyl moieties, which facilitate nucleophilic and electrophilic attacks .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium iodide is unique due to its specific regiospecific reactivity and the ability to form a wide range of substituted pyridines. This makes it a valuable reagent in synthetic chemistry and other scientific research applications .

Properties

IUPAC Name

2,6-dimethyl-1-pyridin-1-ium-1-ylpyridin-4-one;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N2O.HI/c1-10-8-12(15)9-11(2)14(10)13-6-4-3-5-7-13;/h3-9H,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAIPNHNUYFOOMJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=C(N1[N+]2=CC=CC=C2)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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